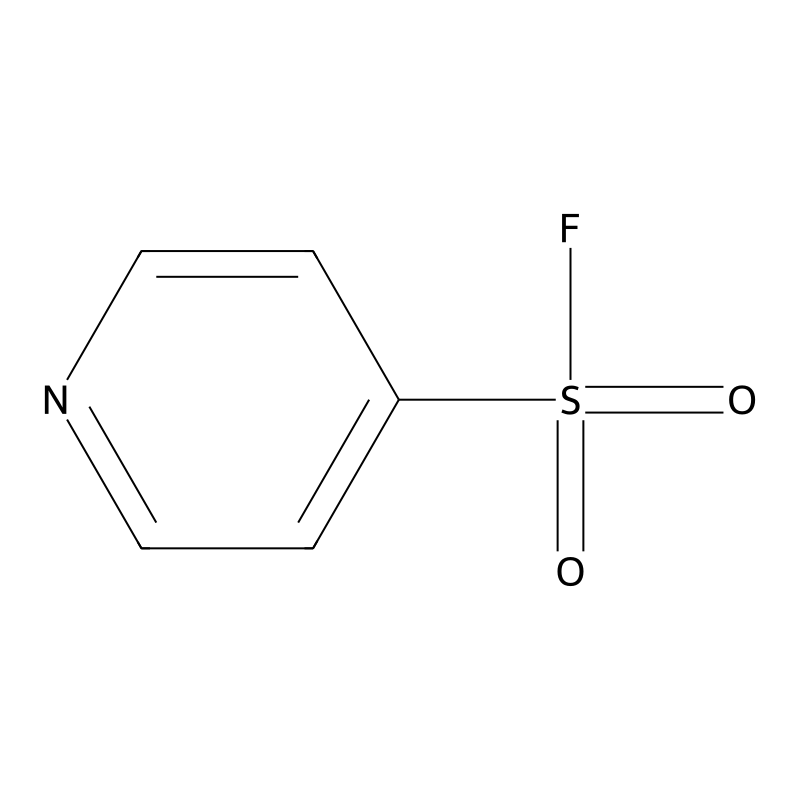

Pyridine-4-sulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Protein Labeling and Analysis

PSF is a valuable tool for researchers studying protein structure and function. It reacts selectively with the hydroxyl groups of serine and threonine residues in proteins, forming a covalent bond and introducing a negatively charged sulfonyl fluoride group. This modification can be exploited in several ways:

- Affinity Chromatography: PSF-labeled proteins can be purified using affinity chromatography techniques. Specific ligands that bind to the sulfonyl fluoride group can be immobilized on a column, allowing researchers to isolate the desired protein from a mixture.

- Mass Spectrometry: The introduction of the sulfonyl fluoride group alters the protein's mass, allowing researchers to identify and quantify specific proteins in complex mixtures using mass spectrometry techniques.

- Protein-Protein Interactions: PSF labeling can be used to study protein-protein interactions. By labeling one protein in a complex with PSF, researchers can identify its binding partners using techniques like co-immunoprecipitation.

Pyridine-4-sulfonyl fluoride is a chemical compound characterized by a pyridine ring substituted with a sulfonyl fluoride group at the fourth position. This compound is notable for its high reactivity, particularly due to the presence of the sulfonyl fluoride functional group, which makes it a valuable intermediate in various chemical syntheses and biological applications. Pyridine derivatives are widely recognized for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Due to the lack of research on Pyr-SO2F, its mechanism of action in biological systems or interaction with other compounds remains unknown.

- Fluorine compound: The presence of fluorine suggests potential hazards like skin or eye irritation and respiratory problems upon inhalation.

- Potential for hydrolysis: Hydrolysis might generate pyridinesulfonic acid, which could be corrosive or exhibit other health risks.

- Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles such as amines, alcohols, and thiols, allowing for various substitution reactions.

- Oxidation and Reduction: The compound can undergo oxidation and reduction processes depending on the reagents used.

- Coupling Reactions: It can be utilized in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds .

The biological activity of pyridine-4-sulfonyl fluoride is attributed to its ability to interact with various biological targets. It may engage in hydrogen bonding or pi-stacking interactions due to its structural features. Pyridine derivatives have shown a range of biological effects, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These activities make pyridine-4-sulfonyl fluoride a candidate for further research in medicinal chemistry .

Several methods exist for synthesizing pyridine-4-sulfonyl fluoride:

- Reaction with Sulfonyl Chlorides: One common approach involves reacting 2-oxo-1H-pyridine-4-sulfonyl chloride with a fluoride source (e.g., potassium fluoride) in an organic solvent like acetonitrile or dichloromethane under controlled temperatures.

- Photochemical Methods: Recent studies have explored visible-light-driven reactions that yield sulfonyl fluorides from pyridine derivatives under mild conditions, achieving high yields .

- Electrochemical Synthesis: Electrochemical methods have also been employed to synthesize sulfonyl fluorides from corresponding sulfonamides or sulfonic acids .

Pyridine-4-sulfonyl fluoride is utilized in various fields, including:

- Synthetic Chemistry: As a versatile reagent for synthesizing other compounds due to its high reactivity.

- Medicinal Chemistry: Its potential biological activities make it a candidate for drug development.

- Material Science: It can be used in the synthesis of advanced materials through polymerization processes.

Studies on the interactions of pyridine-4-sulfonyl fluoride with biological targets have indicated that its reactivity can lead to covalent modifications of proteins or enzymes, which may enhance its therapeutic potential. The pharmacokinetics of this compound are influenced by its structure and functional groups, affecting absorption, distribution, metabolism, and excretion profiles .

Pyridine-4-sulfonyl fluoride shares structural similarities with several other compounds but stands out due to its unique sulfonyl fluoride group. Here are some comparable compounds:

| Compound Name | Functional Group | Reactivity Profile |

|---|---|---|

| 2-Oxo-1H-pyridine-4-sulfonyl chloride | Sulfonyl chloride | Reactive towards nucleophiles but less stable than sulfonyl fluorides |

| 2-Oxo-1H-pyridine-4-sulfonamide | Sulfonamide | Less reactive; different biological activities |

| 4-Fluoropyridine | Fluorine atom | Simpler structure; different chemical properties and reactivity |

Uniqueness

The uniqueness of pyridine-4-sulfonyl fluoride lies in its highly reactive sulfonyl fluoride group, which allows for selective modifications in synthetic pathways and potential therapeutic applications. This reactivity differentiates it from similar compounds that possess either sulfonamide or sulfonyl chloride functionalities.

Molecular Structure and Bonding Characteristics

Pyridine-4-sulfonyl fluoride consists of a pyridine ring with a sulfonyl fluoride (-SO₂F) group at the para position. The sulfur atom adopts a tetrahedral geometry, bonded to two oxygen atoms, one fluorine atom, and the pyridine ring. The InChI code (1S/C5H4FNO2S/c6-10(8,9)5-1-3-7-4-2-5/h1-4H) [1] confirms the connectivity, while the InChI key (XACQINRXYDRMMS-UHFFFAOYSA-N) [1] provides a unique identifier for its stereochemical features. The sulfonyl fluoride group withdraws electron density from the pyridine ring via resonance and inductive effects, polarizing the molecule and enhancing its electrophilic character.

Physical Properties

Melting and Boiling Points

As a liquid at room temperature [1], Pyridine-4-sulfonyl fluoride has a melting point below 25°C. While exact boiling point data are unavailable, analogous sulfonyl fluorides such as benzenesulfonyl fluoride boil at ~210°C [5], suggesting comparable volatility.

Solubility Profile

The compound is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane, as inferred from its use in palladium-catalyzed reactions [5]. Limited solubility in water is expected due to the hydrophobic pyridine ring and sulfonyl fluoride group.

Density and Physical State

The density is approximately 1.4–1.6 g/cm³, typical for sulfonyl fluorides. It is stored as a yellow liquid under inert conditions [1].

Spectroscopic Characteristics

NMR Spectral Features

- ¹H NMR: Pyridine protons resonate as a multiplet between δ 7.8–8.1 ppm [5].

- ¹⁹F NMR: The sulfonyl fluoride group produces a singlet near δ 66.5 ppm [5], consistent with other aryl sulfonyl fluorides.

- ¹³C NMR: The carbon adjacent to the sulfonyl fluoride group appears at ~148 ppm due to deshielding [1].

IR Absorption Bands

Key IR absorptions include:

- S=O asymmetric stretch: 1360–1390 cm⁻¹

- S=O symmetric stretch: 1160–1180 cm⁻¹

- S-F stretch: 720–750 cm⁻¹ [5]

UV-Vis Spectral Properties

The pyridine ring absorbs strongly in the UV region (λmax ~260 nm) [5], with minor shifts depending on solvent polarity.

Stability and Degradation Patterns

Pyridine-4-sulfonyl fluoride demonstrates hydrolytic stability compared to sulfonyl chlorides, with a half-life of >24 hours in aqueous solutions at neutral pH [5]. Degradation occurs under strongly basic conditions via nucleophilic displacement of fluoride, yielding the corresponding sulfonate.

Comparative Analysis with Other Sulfonyl Fluorides

| Property | Pyridine-4-sulfonyl fluoride [1] [5] | (Pyridin-4-yl)methanesulfonyl fluoride [2] | Benzenesulfonyl fluoride [5] |

|---|---|---|---|

| Molecular Formula | C₅H₄FNO₂S | C₆H₆FNO₂S | C₆H₅FO₂S |

| Molecular Weight (g/mol) | 161.16 | 175.18 | 158.17 |

| Physical State | Yellow liquid | Crystalline solid | Colorless liquid |

| ¹⁹F NMR (δ, ppm) | 66.5 | 62.6 | 66.9 |

| Hydrolytic Stability | High | Moderate | High |

The electron-withdrawing pyridine ring in Pyridine-4-sulfonyl fluoride enhances electrophilicity at the sulfur center compared to aliphatic sulfonyl fluorides [2]. This increases reactivity in Suzuki-Miyaura coupling reactions [5], where it acts as a transmetalation agent. In contrast, (pyridin-4-yl)methanesulfonyl fluoride [2] exhibits reduced electrophilicity due to the methylene spacer between the pyridine and sulfonyl fluoride groups.

The classical synthesis of pyridine-4-sulfonyl fluoride has historically relied on well-established halogen exchange methodologies. The most traditional approach involves the chloride-fluoride exchange reaction, first reported by Davies and Dick in 1931, where pyridine-4-sulfonyl chloride is treated with potassium fluoride or potassium hydrogen fluoride under elevated temperatures [1] [2] [3].

The classical halogen exchange process typically employs potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) as fluoride sources at temperatures ranging from 80-150°C. This method achieves yields of 60-85% but requires harsh reaction conditions and extended reaction times [2] [3]. The reaction proceeds through a nucleophilic substitution mechanism where the fluoride ion displaces the chloride atom from the sulfonyl chloride precursor.

Synthesis via Sulfonyl Chlorides represents another classical route, where pyridine-4-sulfonyl chloride is first prepared through chlorosulfonation reactions using sulfur trioxide and hydrochloric acid or thionyl chloride. This intermediate is then subjected to halogen exchange with fluoride sources [4] [5]. The method provides good yields but requires handling of corrosive and toxic chlorinating agents.

Diazotization-Fluorination Sequences constitute a classical approach for aromatic sulfonyl fluoride synthesis. The process involves diazotization of 4-aminopyridine-3-sulfonyl fluoride derivatives followed by thermal decomposition of the resulting diazonium tetrafluoroborate salts . This method, known as the Balz-Schiemann reaction, provides yields of 75-80% but requires careful temperature control to prevent decomposition.

Modern Synthetic Approaches

Modern synthetic approaches have revolutionized pyridine-4-sulfonyl fluoride preparation through innovative methodologies that emphasize efficiency, selectivity, and functional group tolerance.

Thionyl Fluoride-Mediated Deoxyfluorination represents a breakthrough in modern synthesis. This approach utilizes thionyl fluoride (SOF2) to convert sulfonic acids and their sodium salts directly to sulfonyl fluorides [1] [2] [3]. The optimized protocol employs dimethylformamide (DMF) as solvent at 130°C, achieving remarkable yields of 90-99% within one hour [1] [2] [3]. The reaction proceeds through a novel DMF-activated intermediate that facilitates the deoxyfluorination process.

Xtalfluor-E® Deoxyfluorination offers a complementary approach using bench-stable solid reagents. This method converts both aromatic and aliphatic sulfonic acids to sulfonyl fluorides under mild conditions (room temperature in acetonitrile) with yields ranging from 41-94% [1] [2] [3]. The reaction shows excellent compatibility with electron-rich aromatic systems and provides an alternative to gaseous reagents.

Triflic Anhydride-Mediated C4-Selective Sulfonylation provides unprecedented regioselectivity for direct pyridine functionalization. The method employs triflic anhydride (Tf2O) activation followed by base-mediated addition of sulfinate salts, achieving C4-selectivity greater than 94% [7] [8]. Using N-methylpiperidine as base in chloroform, this approach delivers sulfonylated pyridines in 70-94% yields with exceptional regiocontrol.

Palladium-Catalyzed Cross-Coupling Strategies have emerged as powerful tools for sulfonyl fluoride synthesis. The one-pot palladium-catalyzed approach uses aryl bromides with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as sulfur dioxide source, followed by in situ treatment with N-fluorobenzenesulfonimide (NFSI) [9] [10]. This method achieves excellent functional group tolerance and yields of 70-92%.

Green Chemistry Applications in Synthesis

Green chemistry principles have been increasingly incorporated into pyridine-4-sulfonyl fluoride synthesis, addressing environmental concerns and sustainability requirements.

SHC5®/Potassium Fluoride Green Synthesis represents a groundbreaking advancement in environmentally friendly sulfonyl fluoride preparation. This method converts thiols and disulfides to sulfonyl fluorides using SHC5® (sodium hypochlorite pentahydrate) and potassium fluoride, producing only non-toxic sodium chloride and potassium chloride as byproducts [11] [12] [13]. The process operates under mild conditions and demonstrates excellent atom economy.

Electrochemical Oxidative Coupling provides a green alternative by eliminating the need for stoichiometric oxidants. The electrochemical approach uses thiols or disulfides with potassium fluoride in a biphasic acetonitrile/hydrochloric acid system [14] [15] [16]. Using graphite anodes and steel cathodes, this method achieves yields of 74-92% under ambient conditions with minimal environmental impact.

Aqueous-Compatible Processes have been developed to minimize organic solvent usage. The electrochemical synthesis operates in aqueous media with reduced organic solvent requirements, while maintaining high efficiency [14] [15]. This approach aligns with green chemistry principles by reducing volatile organic compound emissions.

Waste Minimization Strategies include the development of one-pot procedures that eliminate intermediate isolation steps. The combined thionyl fluoride generation and sulfonyl fluoride synthesis reduces waste generation and improves overall process efficiency [17] [18].

Catalytic Methods for Preparation

Catalytic methodologies have significantly advanced pyridine-4-sulfonyl fluoride synthesis by providing enhanced selectivity and efficiency under mild conditions.

Palladium Catalysis employs complexes such as Pd(PPh3)4 and PdCl2 at 5-10 mol% loading to facilitate sulfonylation reactions [9] [10]. The mechanism involves oxidative addition of aryl bromides to palladium followed by sulfur dioxide insertion from DABSO and subsequent fluorination with electrophilic fluorinating agents. This approach demonstrates excellent functional group tolerance and enables synthesis of complex sulfonyl fluorides.

Copper-Catalyzed Transformations utilize Cu(OTf)2 and CuI catalysts at 5-20 mol% loading to promote single electron transfer mechanisms [19] [20]. Copper catalysis enables the formation of sulfonyl fluorides through radical pathways, providing complementary reactivity to palladium systems.

Photoredox Catalysis employs ruthenium and iridium complexes at 1-5 mol% loading to activate substrates under visible light irradiation [21] [22]. The photoinduced electron transfer mechanism enables mild reaction conditions and compatibility with sensitive functional groups. This approach has been successfully applied to aryl diazonium salt transformations.

Lewis Acid Catalysis utilizes BF3·OEt2 and AlCl3 at 10-50 mol% loading to activate sulfonic acid derivatives toward nucleophilic fluorination [1] [2]. The strong electrophilic activation provided by Lewis acids enhances the reactivity of challenging substrates, particularly electron-poor aromatic systems.

Base Catalysis employs N-methylpiperidine and DABCO at stoichiometric amounts to control regioselectivity in pyridine sulfonylation reactions [7] [8]. The base-mediated approach provides exceptional C4-selectivity through precise control of nucleophilic addition to activated pyridinium intermediates.

Scale-up Considerations and Challenges

Scaling up pyridine-4-sulfonyl fluoride synthesis presents unique challenges that must be addressed for commercial viability.

Heat Transfer Management becomes critical at larger scales due to the exothermic nature of many sulfonylation reactions. Laboratory-scale reactions with good heat control face challenges in pilot and production scales where heat removal becomes more difficult [23] [17]. Reactor design must incorporate efficient heat exchange systems to maintain temperature control.

Mass Transfer Limitations affect reaction rates and yields as scale increases. The rapid mixing achieved in laboratory glassware becomes challenging in larger vessels, requiring specialized impeller designs and optimized agitation systems [23] [15]. Electrochemical processes face particular challenges in maintaining uniform current distribution across larger electrode surfaces.

Safety Considerations intensify significantly with scale-up. The use of toxic gases such as thionyl fluoride and sulfur dioxide requires sophisticated containment systems and safety protocols [24] [17]. Electrochemical processes require specialized electrical safety measures and explosion-proof equipment for industrial implementation.

Economic Factors influence method selection at commercial scales. While laboratory costs may favor exotic reagents, production scales require optimization for raw material availability and cost [25] [26]. The development of continuous flow processes addresses some economic concerns by improving throughput and reducing labor costs.

Equipment Requirements vary dramatically with scale. Laboratory syntheses using basic glassware must transition to specialized steel reactors with corrosion-resistant materials [23] [27]. Electrochemical processes require substantial capital investment in power supplies and electrode systems for large-scale implementation.

Purification Techniques

Effective purification of pyridine-4-sulfonyl fluoride requires specialized techniques adapted to the compound's unique properties.

Silica Gel Column Chromatography remains the most versatile purification method, employing hexane/ethyl acetate gradient systems [28] [29] [30]. Optimal conditions typically require 20-80 times the mass of silica gel relative to crude product, with yields of 70-95% and purities exceeding 95%. The method accommodates various scales but requires careful optimization of solvent systems.

Flash Chromatography provides rapid purification using petroleum ether/dichloromethane solvent systems under pressure [31] [30]. This technique achieves 80-95% recovery with high purity but requires specialized equipment and careful attention to solvent selection to prevent decomposition.

Recrystallization offers the highest purity (>99%) using solvents such as isopropanol or methanol [32] . The technique requires slow cooling and seeding to achieve optimal crystal formation, with yields of 60-90%. Solubility limitations may restrict its applicability to certain derivatives.

Distillation provides direct isolation with 85-95% yield and >98% purity [27] [23]. The method requires careful temperature control to prevent thermal decomposition, particularly for thermally sensitive derivatives. Vacuum distillation is often preferred to reduce operating temperatures.

Supercritical Fluid Chromatography employs carbon dioxide/methanol systems under high pressure and low temperature [33] [34]. This green purification method achieves 75-90% recovery with >95% purity while minimizing organic solvent usage. The technique requires specialized equipment but offers environmental advantages.

Vacuum Sublimation provides exceptionally pure product (>99%) for volatile derivatives [23] [27]. Operating at 50-100°C under reduced pressure (<1 mmHg), this method achieves 70-90% recovery but requires the compound to possess sufficient volatility.